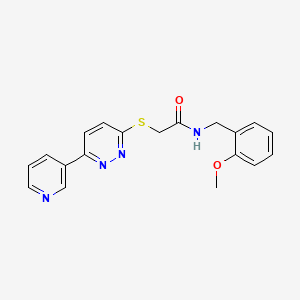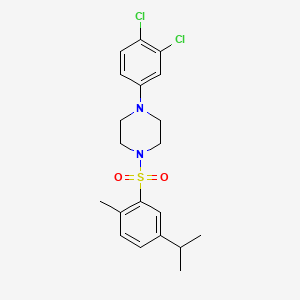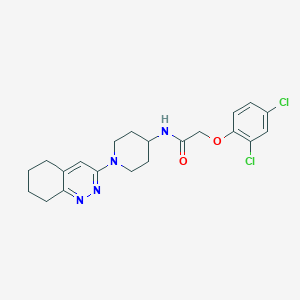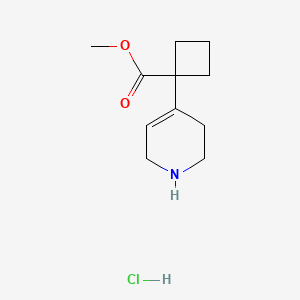![molecular formula C19H17ClFNO3 B2760203 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034608-90-5](/img/structure/B2760203.png)
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClFNO3 and its molecular weight is 361.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
Research on derivatives of similar chemical structures has been conducted, focusing on their synthesis and evaluation for anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).
Environmental Impact and Soil Interaction
Studies on chloroacetamide herbicides, such as alachlor and metolachlor, explored their adsorption, mobility, and efficacy influenced by soil properties. This research is crucial for understanding the environmental behavior of similar acetamide compounds (Peter & Weber, 1985).
Ligand-Protein Interactions and Solar Cell Applications
Another study focused on benzothiazolinone acetamide analogs, investigating their spectroscopic properties, ligand-protein interactions, and potential in photovoltaic efficiency modeling. These compounds demonstrated good light-harvesting efficiency and non-linear optical activity, suggesting potential applications in dye-sensitized solar cells (Mary et al., 2020).
Peripheral Benzodiazepine Receptor Binding
Research involving radioligands for peripheral benzodiazepine receptors (PBR) highlights the development of compounds for imaging and diagnostic purposes in neuroscience. For example, fluorine-18 labeled ligands such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106 were synthesized for potential applications in positron emission tomography (PET) imaging of PBR sites (Zhang et al., 2003).
Anticonvulsant Activity
A study on benzofuran-acetamide scaffold derivatives revealed their potential as anticonvulsant agents. Several synthesized compounds exhibited significant anticonvulsant activity in mouse models, suggesting a promising direction for the development of new therapeutic agents (Shakya et al., 2016).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interact with targets involved in cell proliferation .
Biochemical Pathways
For example, some benzofuran compounds have anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and survival . Additionally, benzofuran compounds have been shown to have antibacterial and anti-viral activities, indicating that they may interfere with the biochemical pathways used by these organisms .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by a variety of factors, including their chemical structure, the route of administration, and the presence of other compounds .
Result of Action
Given the biological activities associated with benzofuran compounds, it is likely that the compound could lead to changes in cell function or viability, depending on the specific targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s stability and its ability to interact with its targets . .
Análisis Bioquímico
Biochemical Properties
Benzofuran compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran compound and the biomolecules it interacts with.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific benzofuran derivative and the type of cell it interacts with.
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Benzofuran derivatives have been studied for their subcellular localization and any effects on their activity or function .
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3/c1-24-18(17-9-12-5-2-3-8-16(12)25-17)11-22-19(23)10-13-14(20)6-4-7-15(13)21/h2-9,18H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMSZKOIDHPTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2760120.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760122.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760125.png)
![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)

![ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2760136.png)


![N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2760140.png)
![N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760141.png)
![Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2760142.png)
![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)
